

Utreectinib target profile and selectivity

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Compound of Interest

Compound Name: *Utatreectinib*

Cat. No.: *B1666234*

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As "Utreectinib" did not yield specific results, this guide focuses on two prominent tyrosine kinase inhibitors, Entrectinib and Repotrectinib, which share similar core targets. This document provides a detailed overview of their target profiles, selectivity, and the methodologies used for their characterization, tailored for researchers, scientists, and drug development professionals.

Introduction

Entrectinib and Repotrectinib are potent inhibitors of Tropomyosin Receptor Kinases (TRK A, B, and C), ROS proto-oncogene 1 (ROS1), and Anaplastic Lymphoma Kinase (ALK).^{[1][2][3][4][5][6][7]} These kinases are key drivers in the proliferation and survival of various cancer cells.^{[1][2][3][4][5][6][7]} Repotrectinib is considered a next-generation tyrosine kinase inhibitor (TKI) designed to overcome resistance mutations that can emerge during treatment with earlier-generation TKIs.^{[1][6]}

Target Profile and Selectivity

The inhibitory activity of Entrectinib and Repotrectinib has been quantified against their primary targets and a broader panel of kinases to determine their selectivity. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

Primary Target Inhibition

The IC50 values for Entrectinib and Repotrectinib against their primary kinase targets are summarized below.

Kinase	Entrectinib IC50 (nM)	Repotrectinib IC50 (nM)
TRKA	1, 2	0.83
TRKB	0.57, 3	0.05
TRKC	1.1, 5	0.1
ROS1	0.07, 7	0.07
ALK	12, 19	1.01
ALK (L1196M)	-	1.08
ALK (G1202R)	-	1.26

Data compiled from multiple sources.[\[2\]](#)[\[3\]](#)[\[8\]](#)[\[9\]](#)

Off-Target Selectivity Profile

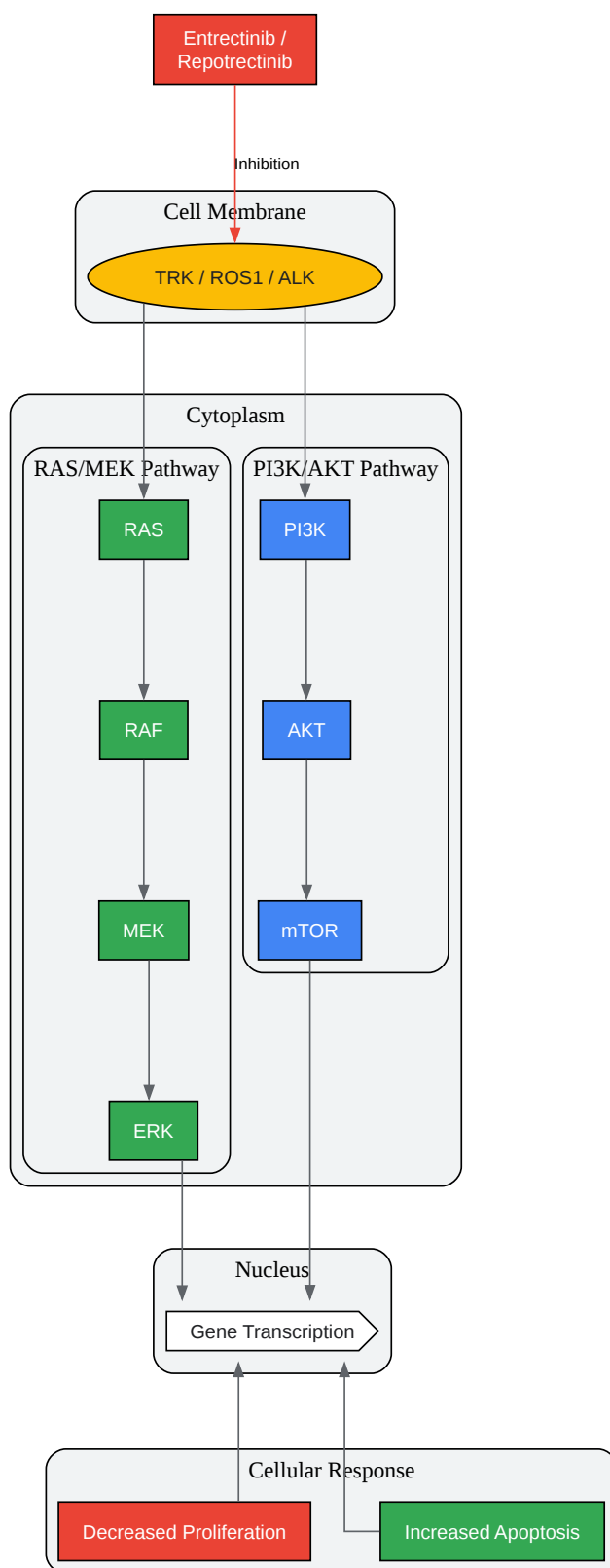
To assess their selectivity, these inhibitors are screened against a panel of other kinases. Lower IC50 values indicate stronger inhibition.

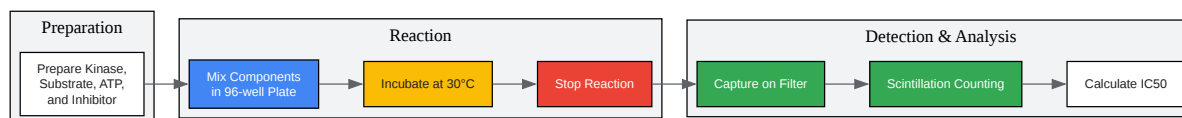
Kinase	Entrectinib IC50 (nM)	Repotrectinib IC50 (nM)
JAK2	40	1.04
LYN	-	1.66
Src	-	5.3
FAK	140	6.96
IGF1R	122	-
FLT3	164	-
ACK1	70	-

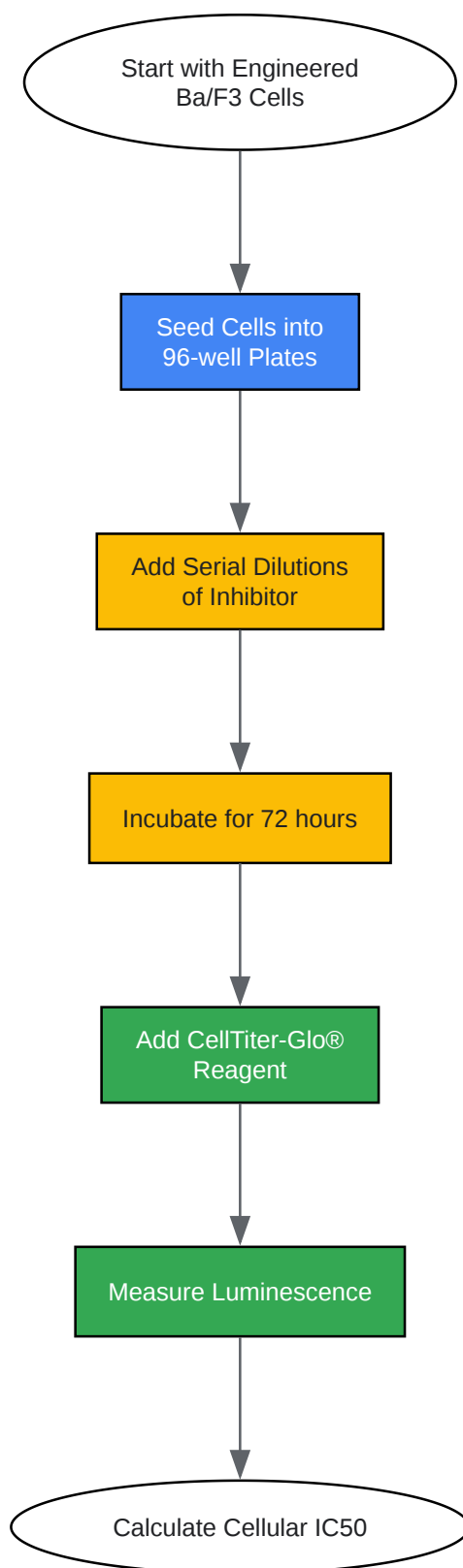
Data for off-target kinases is not exhaustive and represents a selection of tested kinases.[\[1\]](#)[\[9\]](#)

Mechanism of Action and Signaling Pathways

Entrectinib is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.^[3]^[10] Repotrectinib also functions by inhibiting the phosphorylation activity of its target kinases.^[1] Inhibition of TRK, ROS1, and ALK disrupts key signaling pathways involved in cell growth and survival, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, leading to cell cycle arrest and apoptosis.^[1]^[3]







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